3-(2-phenylhydrazinyl)-1H-quinoxaline-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-phenylhydrazinyl)-1H-quinoxaline-2-thione is a heterocyclic compound that contains both quinoxaline and thione functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-phenylhydrazinyl)-1H-quinoxaline-2-thione typically involves the reaction of 2-phenylhydrazine with quinoxaline-2-thione. One common method includes the condensation of 2-phenylhydrazine with 2-chloroquinoxaline-2-thione under reflux conditions in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(2-phenylhydrazinyl)-1H-quinoxaline-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2-thione derivatives.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The phenylhydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2-thione derivatives, while reduction can produce thiol-containing compounds.
Scientific Research Applications
3-(2-phenylhydrazinyl)-1H-quinoxaline-2-thione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: It can be used in the development of organic semiconductors and other electronic materials.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(2-phenylhydrazinyl)-1H-quinoxaline-2-thione involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to the inhibition of cell proliferation. Additionally, it may interact with specific enzymes and receptors, modulating their activity and affecting various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-methyl-2-phenylhydrazinyl)cyclohex-2-en-1-one
- 2,3-disubstituted-4(3H)-quinazolinone derivatives
Uniqueness
3-(2-phenylhydrazinyl)-1H-quinoxaline-2-thione is unique due to its specific combination of quinoxaline and thione functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(2-phenylhydrazinyl)-1H-quinoxaline-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4S/c19-14-13(18-17-10-6-2-1-3-7-10)15-11-8-4-5-9-12(11)16-14/h1-9,17H,(H,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKNPBNBTXXJIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC2=NC3=CC=CC=C3NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.